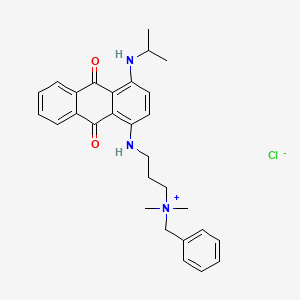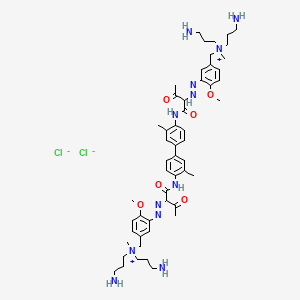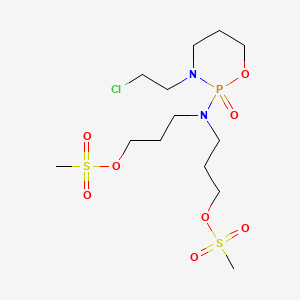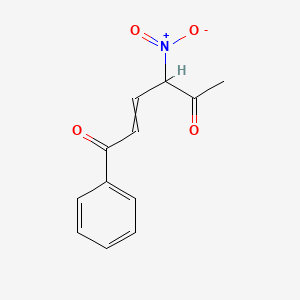
N,N-dimethylformamide;iron(3+);trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylformamide;iron(3+);trichloride is a coordination compound that combines N,N-dimethylformamide, a widely used polar aprotic solvent, with iron(3+) and trichloride ions. This compound is known for its unique properties and applications in various fields of chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylformamide;iron(3+);trichloride typically involves the reaction of iron(3+) chloride with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
N,N-dimethylformamide;iron(3+);trichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, acting as an oxidizing agent.
Substitution: The trichloride ions can be substituted by other ligands in coordination chemistry.
Complexation: The N,N-dimethylformamide can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents, ligands, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions can produce reduced or oxidized iron species .
科学的研究の応用
N,N-dimethylformamide;iron(3+);trichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in chemical processes.
作用機序
The mechanism of action of N,N-dimethylformamide;iron(3+);trichloride involves its ability to form coordination complexes with various ligands. The iron(3+) ion can interact with electron-rich species, facilitating redox reactions and other chemical transformations. The N,N-dimethylformamide acts as a stabilizing agent, enhancing the solubility and reactivity of the compound .
類似化合物との比較
Similar Compounds
N,N-dimethylacetamide;iron(3+);trichloride: Similar in structure but with N,N-dimethylacetamide instead of N,N-dimethylformamide.
N,N-dimethylformamide;copper(2+);trichloride: Contains copper(2+) instead of iron(3+).
N,N-dimethylformamide;iron(3+);bromide: Uses bromide ions instead of trichloride.
Uniqueness
N,N-dimethylformamide;iron(3+);trichloride is unique due to its specific combination of N,N-dimethylformamide, iron(3+), and trichloride ions. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
36654-49-6 |
|---|---|
分子式 |
C3H7Cl3FeNO |
分子量 |
235.29 g/mol |
IUPAC名 |
N,N-dimethylformamide;iron(3+);trichloride |
InChI |
InChI=1S/C3H7NO.3ClH.Fe/c1-4(2)3-5;;;;/h3H,1-2H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
IIJXZDGKCJTATK-UHFFFAOYSA-K |
正規SMILES |
CN(C)C=O.[Cl-].[Cl-].[Cl-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)

![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)





![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)


